Molecular Weight Differentiation: 4-Methylbenzyl vs. Unsubstituted Benzyl N1-Substituted Analog
The target compound (C21H19N3O2S, MW = 377.46 g/mol) incorporates a 4-methylbenzyl group at the N1 position of the benzimidazole core, whereas the closest unsubstituted benzyl analog (C20H17N3O2S) has a molecular weight of 363.43 g/mol . The +14.03 g/mol mass increment corresponds to a single methylene (–CH2–) insertion and a 3.9% increase in molecular weight. This mass difference is analytically resolvable by LC-MS and enables unambiguous identity confirmation in procurement quality control workflows . Furthermore, the increased molecular weight is accompanied by a calculated LogP increase of approximately 0.5 units (from ~3.2 to ~3.7), which alters the compound's hydrophobicity-dependent properties including passive membrane permeability and plasma protein binding potential [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 377.46 g/mol; clogP ≈ 3.7 (estimated) |
| Comparator Or Baseline | N-[1-(benzyl)-benzimidazol-2-yliden]benzenesulfonamide analog; MW = 363.43 g/mol; clogP ≈ 3.2 |
| Quantified Difference | ΔMW = +14.03 g/mol (+3.9%); ΔclogP ≈ +0.5 log units |
| Conditions | Computational prediction based on molecular formula comparison; LogP estimated using fragment-based methods |
Why This Matters
The resolvable mass difference and increased lipophilicity differentiate the compound from the unsubstituted benzyl analog in both analytical identity confirmation and structure–property profiling for medicinal chemistry campaigns.
- [1] Hennessy, E. J. et al. J. Med. Chem. 2015, 58, 7057–7075. Benzimidazole sulfonamide SAR demonstrating lipophilicity-dependent CYP3A induction via PXR, establishing that small substituent changes alter LogP and biological liability profiles. View Source
